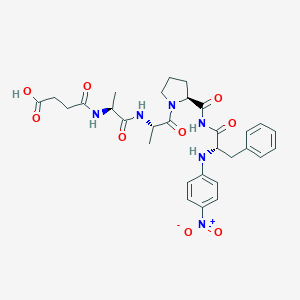

Suc-AAPF-pNA

Description

Properties

CAS No. |

70967-97-4 |

|---|---|

Molecular Formula |

C30H36N6O9 |

Molecular Weight |

624.6 g/mol |

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-(4-nitroanilino)-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-28(41)23(17-20-7-4-3-5-8-20)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24,33H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,38,39)(H,34,41,42)/t18-,19-,23-,24-/m0/s1 |

InChI Key |

NZSFNPKTEBHXQS-WJNSRDFLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

sequence |

AAPF |

Synonyms |

SAAPPNA Suc-AAPF-pNA Suc-Ala-Ala-Pro-Phe-4-NA succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide |

Origin of Product |

United States |

Foundational & Exploratory

Suc-AAPF-pNA: A Chromogenic Substrate for Serine Protease Activity and its Role in Elucidating Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide, commonly abbreviated as Suc-AAPF-pNA, is a synthetic chromogenic substrate indispensable for the sensitive and specific measurement of chymotrypsin-like serine protease activity. Its utility in biochemical and cellular assays has significantly advanced our understanding of the roles these enzymes play in a myriad of physiological and pathological processes. This guide provides a comprehensive overview of this compound, its primary applications in research, detailed experimental protocols for its use, and an exploration of the key signaling pathways of its target enzymes.

Introduction to this compound

This compound is a small peptide composed of the amino acid sequence Alanine-Alanine-Proline-Phenylalanine, which is N-terminally protected by a succinyl group and C-terminally linked to a p-nitroanilide (pNA) chromophore. The specificity of this substrate is conferred by the peptide sequence, which is recognized and cleaved by several serine proteases with chymotrypsin-like activity.

Mechanism of Action: The enzymatic cleavage of the amide bond between the phenylalanine residue and the pNA group liberates the yellow-colored p-nitroaniline. The rate of pNA release is directly proportional to the enzymatic activity and can be quantitatively measured by monitoring the increase in absorbance at 405-410 nm. This straightforward and continuous spectrophotometric assay makes this compound a valuable tool for enzyme kinetics, inhibitor screening, and quality control.

Physicochemical Properties and Quantitative Data

This compound is a well-characterized molecule with the following properties:

| Property | Value |

| Full Chemical Name | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide |

| Synonyms | Suc-Ala-Ala-Pro-Phe-pNA |

| Molecular Formula | C₃₀H₃₆N₆O₉ |

| Molecular Weight | 624.65 g/mol [1] |

| CAS Number | 70967-97-4[2] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO and DMF |

| λmax | 314 nm |

Enzyme Specificity and Kinetic Parameters:

This compound is a substrate for a range of chymotrypsin-like serine proteases. The Michaelis constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity and is an indicator of the affinity of the enzyme for the substrate.

| Enzyme | Michaelis Constant (Km) |

| Chymotrypsin (B1334515) | 60 µM[2][3] |

| Cathepsin G | 1.7 mM[2][3][4] |

| Chymase | 4 mM[2][3] |

| Subtilisin | Not explicitly stated, but it is a known substrate |

Primary Research Applications

The principal application of this compound is in the quantification of serine protease activity . This has broad implications in various research fields:

-

Enzyme Kinetics and Characterization: Detailed studies of enzyme kinetics, including the determination of Km and Vmax values, are facilitated by the continuous nature of the assay.

-

Drug Discovery and Inhibitor Screening: this compound is widely used in high-throughput screening campaigns to identify and characterize novel inhibitors of chymotrypsin, cathepsin G, and chymase, which are therapeutic targets in a range of diseases.

-

Quality Control: In industrial settings, this substrate is used to measure the activity of protease preparations, ensuring batch-to-batch consistency.

-

Diagnostics: Assays based on this compound can be adapted to measure protease activity in biological samples, such as stool, for diagnostic purposes.[5]

Detailed Experimental Protocols

The following are generalized protocols for measuring chymotrypsin and cathepsin G activity using this compound. These should be optimized for specific experimental conditions.

Chymotrypsin Activity Assay

This protocol is adapted from standard procedures for serine protease assays using p-nitroanilide substrates.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

Tris buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution (e.g., 20 mM): Dissolve an appropriate amount of this compound in DMSO. For example, to make a 20 mM stock solution, dissolve 12.49 mg of this compound (MW = 624.65 g/mol ) in 1 mL of DMSO. Store at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired working concentration in Tris buffer just before use.

-

-

Assay Protocol:

-

Set up the reaction in a 96-well plate. For each reaction, add the components in the following order:

-

Tris buffer (to a final volume of 200 µL)

-

Enzyme solution (e.g., 20 µL)

-

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

To initiate the reaction, add the this compound substrate (e.g., 20 µL of a working solution diluted from the stock in Tris buffer).

-

Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Determine the rate of the reaction (V₀) from the initial linear portion of the absorbance versus time plot (ΔA₄₀₅/min).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₄₀₅/min) / (ε × l) × (V_total / V_enzyme) where:

-

ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹)[5]

-

l is the path length of the cuvette or well (cm)

-

V_total is the total reaction volume (mL)

-

V_enzyme is the volume of the enzyme solution added (mL)

-

-

Cathepsin G Activity Assay

This protocol is based on a commercially available cathepsin G activity assay kit.

Materials:

-

Cathepsin G (human neutrophil)

-

This compound

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 500 mM NaCl)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare as described for the chymotrypsin assay.

-

Enzyme Solution: Dilute human neutrophil cathepsin G to the desired concentration in the assay buffer.

-

pNA Standard Curve (Optional but recommended): Prepare a series of dilutions of p-nitroaniline in the assay buffer to create a standard curve for accurate quantification.

-

-

Assay Protocol:

-

Add the following to each well of a 96-well plate:

-

Assay Buffer (to a final volume of 100 µL)

-

Sample containing Cathepsin G (e.g., purified enzyme or cell lysate)

-

-

For background control, a separate set of wells should contain a specific cathepsin G inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Prepare a substrate solution by diluting the this compound stock solution in the assay buffer.

-

Add the substrate solution to each well to start the reaction.

-

Measure the absorbance at 405 nm at an initial time point (T₁) and after a defined incubation period (e.g., 60 minutes) at 37°C (T₂), protected from light.

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA = A₂ - A₁).

-

Subtract the change in absorbance of the inhibitor-containing background control from the sample wells.

-

Determine the amount of pNA released using the standard curve or calculate the activity as described for the chymotrypsin assay.

-

Signaling Pathways of this compound Target Enzymes

The proteases targeted by this compound are not merely digestive enzymes but also key signaling molecules involved in a variety of cellular processes, including inflammation, tissue remodeling, and host defense.

Chymase Signaling in Tissue Fibrosis

Chymase, a serine protease primarily found in the secretory granules of mast cells, is a key player in tissue fibrosis. It can activate transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.

Caption: Chymase-mediated activation of the TGF-β1/Smad signaling pathway.

Cathepsin G in the Inflammatory Response

Cathepsin G, released by neutrophils at sites of inflammation, has pleiotropic effects on the immune response. It can process cytokines and chemokines and activate Protease-Activated Receptors (PARs) on various immune and non-immune cells.

Caption: Cathepsin G's role in inflammation via PAR activation and cytokine processing.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for screening potential enzyme inhibitors using this compound.

Caption: A standard workflow for an enzyme inhibition assay using this compound.

Conclusion

This compound remains a cornerstone in the study of chymotrypsin-like serine proteases. Its reliability, ease of use, and adaptability make it an invaluable tool for researchers in academia and industry. By enabling the precise quantification of enzyme activity, this compound facilitates the investigation of the intricate roles these proteases play in health and disease, and aids in the development of novel therapeutic interventions targeting their activity. The continued application of this and similar chromogenic substrates will undoubtedly lead to further breakthroughs in our understanding of protease biology.

References

- 1. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell surface cathepsin G can be used as an additional marker to distinguish T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thomassci.com [thomassci.com]

- 4. Cathepsins and their involvement in immune responses [smw.ch]

- 5. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Chromogenic Substrate Suc-AAPF-pNA: Specificity, Enzyme Targets, and Applications

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the synthetic chromogenic substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide (Suc-AAPF-pNA). It details its biochemical properties, enzyme specificity, and applications in research and drug discovery, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts: The Chemistry and Mechanism of this compound

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is a synthetic peptide substrate designed to assay the activity of specific proteases.[1] Its structure is key to its function:

-

Peptide Sequence (Ala-Ala-Pro-Phe): This tetrapeptide sequence mimics the natural recognition sites of chymotrypsin-like serine proteases. The C-terminal phenylalanine (Phe) residue is the primary determinant for substrate specificity, targeting enzymes that cleave after large, hydrophobic amino acids.

-

p-Nitroanilide (pNA) Chromophore: The pNA group is linked to the phenylalanine via an amide bond. In its intact form, this compound is colorless. Upon enzymatic cleavage of this amide bond, free p-nitroaniline is released. In aqueous solution, particularly at neutral to alkaline pH, p-nitroaniline exhibits a distinct yellow color with a maximum absorbance at 405-410 nm.[2][3]

-

N-Terminal Succinyl Group: This group enhances the substrate's solubility in aqueous buffers.[1]

The enzymatic reaction can be monitored over time by measuring the increase in absorbance at 405-410 nm, allowing for a continuous and quantitative assessment of enzyme activity.

References

An In-depth Technical Guide to Suc-Ala-Ala-Pro-Phe-pNA: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA) is a synthetic tetrapeptide and a widely utilized chromogenic substrate in biochemical and medical research.[1][2] Its specific amino acid sequence is designed to be a target for several serine proteases, most notably chymotrypsin (B1334515) and cathepsin G.[3][4] Upon enzymatic cleavage at the C-terminal side of the phenylalanine residue, the p-nitroanilide (pNA) moiety is released, which imparts a yellow color that can be quantitatively measured by spectrophotometry.[1][5] This property makes it an invaluable tool for studying enzyme kinetics, screening for protease inhibitors, and developing diagnostic assays.[2][6]

Chemical Properties and Structure

Suc-Ala-Ala-Pro-Phe-pNA is a well-defined chemical entity with the following key characteristics:

Structure: The molecule consists of a four-amino acid peptide chain (Alanine-Alanine-Proline-Phenylalanine) with two modifications. The N-terminus is capped with a succinyl group, which enhances its solubility in aqueous buffers, and the C-terminus is linked to a p-nitroanilide group, the chromogenic reporter.[1]

IUPAC Name: 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid[7]

Molecular Formula: C₃₀H₃₆N₆O₉[7]

Molecular Weight: 624.64 g/mol

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and distilled water.[8] Stock solutions are often prepared in DMSO.[3][8] |

| Stability | Can have a shelf life of up to three years when stored desiccated at -20°C.[8] Aqueous solutions should be prepared fresh.[8] |

| Purity | Commercially available with purity typically ≥95% as determined by HPLC.[3] |

| λmax | The intact substrate has a maximum absorbance at approximately 314 nm.[3] The released p-nitroanilide is measured at 405-410 nm.[3][5] |

Applications in Research and Drug Development

Suc-Ala-Ala-Pro-Phe-pNA is a versatile tool with several key applications:

-

Enzyme Activity Assays: It is a sensitive substrate for measuring the activity of chymotrypsin, cathepsin G, chymase, and peptidyl prolyl cis-trans isomerases (PPIases).[3][4]

-

Kinetic Studies: The substrate is used to determine important kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for various proteases.

-

Inhibitor Screening: It plays a crucial role in high-throughput screening campaigns to identify and characterize potential inhibitors of serine proteases, which are important drug targets.

Enzyme Specificity and Kinetic Parameters

Suc-Ala-Ala-Pro-Phe-pNA is cleaved by a range of proteases with varying efficiencies. The table below summarizes the known kinetic constants for some of these enzymes.

| Enzyme | Michaelis-Menten Constant (Km) | Catalytic Rate Constant (kcat) | kcat/Km (M⁻¹s⁻¹) |

| Chymotrypsin | 60 µM[3] | Value not consistently reported | Not available |

| Cathepsin G | 1.7 mM[1][3] | Value not consistently reported | Not available |

| Chymase | 4 mM[3] | Value not consistently reported | Not available |

Note: While Km values are readily available in the literature, kcat values for the hydrolysis of this specific substrate are not as consistently reported.

Experimental Protocols

The following is a generalized protocol for a typical enzyme activity assay using Suc-Ala-Ala-Pro-Phe-pNA. Specific conditions such as buffer pH, temperature, and substrate concentration may need to be optimized for the particular enzyme being studied.

Preparation of Reagents

-

Assay Buffer: A common buffer is 100 mM Tris-HCl, pH 7.5-8.6, often supplemented with 10 mM CaCl₂.[1][5] Another option is 0.1 M HEPES buffer, pH 7.5, containing 0.5 M NaCl.

-

Substrate Stock Solution: Prepare a concentrated stock solution of Suc-Ala-Ala-Pro-Phe-pNA (e.g., 20-100 mM) in DMSO.[3][5] This stock solution should be stored at -20°C.

-

Enzyme Solution: Prepare a stock solution of the enzyme in an appropriate buffer (e.g., 1 mM HCl for chymotrypsin) and store it on ice.[9] Immediately before use, dilute the enzyme to the desired working concentration in the assay buffer.

Assay Procedure

-

Reaction Setup: In a 96-well microplate or a cuvette, add the assay buffer.

-

Substrate Addition: Add the Suc-Ala-Ala-Pro-Phe-pNA stock solution to the assay buffer to achieve the desired final concentration (e.g., 100 µM to 1.6 mM).[1][5]

-

Enzyme Addition: To initiate the reaction, add the diluted enzyme solution to the wells containing the substrate and buffer mixture. The final reaction volume is typically 100-200 µL for a microplate or 1-3 mL for a cuvette.

-

Incubation and Measurement: Incubate the reaction at a constant temperature (e.g., 25°C or 37°C).[1] Monitor the increase in absorbance at 405-410 nm over time using a spectrophotometer or microplate reader.[1][5] The rate of p-nitroanilide release is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of the product can be determined using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroanilide at 410 nm and pH 7.5 is approximately 8,800 M⁻¹cm⁻¹.[8]

Visualizations

Enzymatic Cleavage of Suc-Ala-Ala-Pro-Phe-pNA

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fao.org [fao.org]

- 3. selleckchem.com [selleckchem.com]

- 4. content.abcam.com [content.abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. shop.bachem.com [shop.bachem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. promega.com [promega.com]

An In-Depth Technical Guide to the Mechanism of Action of Suc-AAPF-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide (Suc-AAPF-pNA) is a widely utilized chromogenic substrate for the in vitro characterization of chymotrypsin-like serine proteases. Its specificity for enzymes that cleave on the C-terminal side of hydrophobic residues, particularly phenylalanine, makes it an invaluable tool for studying the kinetics and inhibition of a range of physiologically important proteases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, and an exploration of the signaling pathways of its primary target enzymes.

Core Mechanism of Action

This compound serves as a synthetic substrate that mimics the natural peptide targets of chymotrypsin-like enzymes. The core of its mechanism lies in the enzymatic hydrolysis of the amide bond between the phenylalanine (Phe) residue and the p-nitroaniline (pNA) moiety. This cleavage event liberates p-nitroaniline, a chromophore that exhibits a distinct yellow color and absorbs light maximally at wavelengths between 405 and 410 nm. The rate of pNA release, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity under appropriate conditions.

The enzymatic cleavage of this compound by serine proteases like chymotrypsin (B1334515) follows a well-established ping-pong mechanism involving a catalytic triad (B1167595) of amino acids in the enzyme's active site: serine, histidine, and aspartate.[1]

The catalytic cycle can be summarized in the following steps:

-

Substrate Binding: The this compound substrate binds to the active site of the enzyme, with the phenylalanine side chain fitting into the hydrophobic S1 specificity pocket of the enzyme.

-

Nucleophilic Attack: The serine residue of the catalytic triad, activated by the histidine and aspartate residues, acts as a nucleophile and attacks the carbonyl carbon of the peptide bond between phenylalanine and p-nitroaniline.[2]

-

Formation of the Acyl-Enzyme Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the p-nitroaniline molecule.[3] The rest of the substrate (Suc-AAPF) remains covalently attached to the serine residue, forming an acyl-enzyme intermediate.

-

Deacylation: A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile to hydrolyze the acyl-enzyme intermediate.

-

Product Release and Enzyme Regeneration: This hydrolysis step releases the Suc-AAPF portion of the substrate and regenerates the active enzyme, which is then ready to bind to another substrate molecule.

Quantitative Data: Enzymatic Kinetics

This compound is a substrate for several chymotrypsin-like serine proteases. The Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a key parameter for characterizing the enzyme-substrate interaction. While comprehensive kinetic data including kcat and Vmax are not consistently available across the literature for all enzymes with this specific substrate, the reported Km values provide valuable insights into their relative affinities.

| Enzyme | Km Value | Reference(s) |

| α-Chymotrypsin | 60 µM | [4][5][6] |

| Cathepsin G | 1.7 mM | [4][5][6] |

| Chymase | 4 mM | [4][5][6] |

| Subtilisins | Not specified | [4][5] |

| Cyclophilin | Not specified | [4][5] |

Note: kcat (turnover number) and Vmax (maximum reaction velocity) values for the hydrolysis of this compound by these enzymes are not consistently reported in the reviewed literature. Researchers are advised to determine these parameters empirically for their specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for performing enzymatic assays using this compound with chymotrypsin and cathepsin G.

Chymotrypsin Activity Assay

This protocol is adapted from standard procedures for measuring chymotrypsin activity using a chromogenic substrate.

Materials:

-

α-Chymotrypsin solution (e.g., from bovine pancreas)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.6, containing 10 mM CaCl2

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Prepare Working Solutions:

-

Dilute the α-chymotrypsin stock solution to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare a series of this compound dilutions in Assay Buffer from the stock solution to achieve final concentrations ranging from, for example, 10 µM to 500 µM.

-

-

Assay Setup:

-

To each well of the 96-well microplate, add the desired volume of the this compound working solution.

-

Include a blank control for each substrate concentration containing only the Assay Buffer and the substrate.

-

-

Initiate the Reaction:

-

Add the chymotrypsin solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

-

Kinetic Measurement:

-

Immediately place the microplate in the plate reader pre-set to 25°C or 37°C.

-

Measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The molar extinction coefficient for p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹) can be used to convert the rate of change in absorbance to the rate of product formation.[7]

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Cathepsin G Activity Assay

This protocol provides a framework for measuring the activity of cathepsin G.

Materials:

-

Human neutrophil Cathepsin G

-

This compound stock solution (e.g., 20 mM in DMSO)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 500 mM NaCl

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Working Solutions:

-

Dilute the Cathepsin G stock solution in Assay Buffer to the desired concentration.

-

Prepare dilutions of this compound in Assay Buffer to achieve the desired final concentrations.

-

-

Assay Setup:

-

Add the appropriate volume of the this compound working solution to the wells of a 96-well microplate.

-

Include appropriate controls, such as a no-enzyme blank.

-

-

Initiate the Reaction:

-

Add the Cathepsin G solution to the wells to start the reaction.

-

-

Kinetic Measurement:

-

Monitor the increase in absorbance at 405 nm over time at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Determine the initial reaction rates from the linear phase of the reaction.

-

Calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

-

Visualization of Mechanisms and Workflows

Enzymatic Cleavage of this compound

Caption: The ping-pong mechanism of this compound cleavage by a chymotrypsin-like enzyme.

Experimental Workflow for Kinetic Analysis

Caption: A typical experimental workflow for determining enzyme kinetics using this compound.

Signaling Pathways of Target Enzymes

While this compound is a tool for in vitro studies, the enzymes it targets are crucial players in various physiological and pathological signaling pathways.

Cathepsin G Signaling

Cathepsin G, primarily released by neutrophils, is a potent modulator of inflammation and immune responses. It can cleave a variety of substrates, including extracellular matrix components, cytokines, and cell surface receptors, thereby initiating intracellular signaling cascades.

One key mechanism of cathepsin G signaling involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process can be initiated through the cleavage of heparin-binding EGF (HB-EGF), which then activates EGFR and downstream pathways like the ERK1/2, p38 MAPK, and Akt signaling cascades.

Furthermore, Cathepsin G can activate Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. Cleavage of the N-terminal domain of a PAR unmasks a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.

Caption: Major signaling pathways activated by Cathepsin G.

Chymotrypsin Signaling

Traditionally viewed as a digestive enzyme, recent evidence suggests that chymotrypsin can also act as a signaling molecule in the gut. Similar to cathepsin G, chymotrypsin can cleave and activate PARs, specifically PAR1 and PAR2, on intestinal epithelial cells. This activation can trigger intracellular calcium mobilization and ERK1/2 phosphorylation, leading to the regulation of gene expression, such as the upregulation of the anti-inflammatory cytokine IL-10. This suggests a role for chymotrypsin in maintaining gut homeostasis.

Caption: Chymotrypsin signaling in intestinal epithelial cells via PAR2 activation.

Conclusion

This compound is a robust and reliable tool for the characterization of chymotrypsin-like serine proteases. A thorough understanding of its mechanism of action, coupled with optimized experimental protocols, is essential for generating accurate and reproducible data. Furthermore, recognizing the intricate signaling roles of the enzymes that this compound targets is crucial for translating in vitro findings into a broader physiological and pathological context. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this compound in their research endeavors.

References

- 1. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bitesizebio.com [bitesizebio.com]

Suc-AAPF-pNA synonyms and alternative names for literature search

An In-depth Exploration of Synonyms, Alternative Names, and Applications in Scientific Research

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide, commonly abbreviated as Suc-AAPF-pNA, is a synthetic chromogenic substrate extensively utilized in the fields of biochemistry and drug discovery. Its specific peptide sequence makes it a valuable tool for the sensitive and specific measurement of the activity of several serine proteases, most notably chymotrypsin (B1334515) and cathepsin G. This technical guide provides a comprehensive overview of this compound, including its various synonyms and alternative names crucial for a thorough literature search, detailed experimental protocols for its use, a compilation of quantitative data, and a visualization of its role in relevant biological pathways. This document is intended for researchers, scientists, and drug development professionals who employ or intend to employ this versatile substrate in their work.

Nomenclature and Identification: A Guide for Literature Search

A thorough literature search is fundamental to robust scientific inquiry. To facilitate this, a comprehensive list of synonyms, alternative names, and identifiers for this compound is provided below.

| Category | Name/Identifier |

| Common Abbreviation | This compound |

| Full Chemical Name | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide[1] |

| Systematic (IUPAC) Name | 4-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

| CAS Registry Number | 70967-97-4[1] |

| Synonyms | SAAPPNA, Suc-Ala-Ala-Pro-Phe-pNA, Cathepsin G Substrate I, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide[1] |

| Molecular Formula | C₃₀H₃₆N₆O₉ |

| Molecular Weight | 624.65 g/mol |

Biochemical Properties and Mechanism of Action

This compound is a tetrapeptide linked to a p-nitroanilide (pNA) chromophore. The succinyl group at the N-terminus enhances its solubility in aqueous buffers. The peptide sequence Ala-Ala-Pro-Phe mimics the natural substrate recognition sites of chymotrypsin-like serine proteases.

The utility of this compound as a substrate lies in its chromogenic properties. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroanilide group, the free p-nitroaniline is released. In aqueous solutions, particularly at neutral to alkaline pH, p-nitroaniline exhibits a distinct yellow color, with a maximum absorbance at approximately 405-410 nm.[2][3] The rate of p-nitroaniline release, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity under appropriate conditions.

Quantitative Data: Enzyme Kinetics

This compound has been used to characterize the kinetic parameters of various proteases. The Michaelis-Menten constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km) are crucial for understanding enzyme-substrate interactions. Furthermore, the inhibition constant (Ki) is vital for evaluating the potency of enzyme inhibitors. A summary of reported kinetic constants for the interaction of various enzymes with this compound is presented below.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Inhibitor | Ki |

| Human Leukocyte Cathepsin G | 1700[2][3][4] | 3.1 | 1.8 x 10³ | Oxidized Mucus Proteinase Inhibitor | 1.2 µM[5] |

| Bovine Pancreatic α-Chymotrypsin | 60[2][3] | Data not consistently available | Data not consistently available | Various peptidyl boronic acids | Compound-specific |

| Human Chymase | 4000[2][3] | Data not consistently available | Data not consistently available | - | - |

| Subtilisin | Data not consistently available | Data not consistently available | Data not consistently available | - | - |

| Cyclophilin | Data not consistently available | Data not consistently available | Data not consistently available | - | - |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

The following section provides a detailed methodology for a typical in vitro enzyme activity assay using this compound. This protocol can be adapted for various chymotrypsin-like serine proteases.

Reagent Preparation

-

Assay Buffer: A common buffer is 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl. The optimal pH and ionic strength may vary depending on the enzyme being studied.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store this solution at -20°C.

-

Working Substrate Solution: On the day of the experiment, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.2 mM).

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer (e.g., 0.05 M Sodium Acetate, pH 5.0, containing 0.1 M NaCl). The final enzyme concentration in the assay will depend on its activity.

-

Inhibitor Solution (for inhibition assays): Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations.

Assay Procedure

-

Reaction Setup: In a 96-well microplate or a spectrophotometer cuvette, add the following components in order:

-

Assay Buffer

-

Inhibitor solution (or solvent for control)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate/cuvette at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the working substrate solution to each well/cuvette to start the reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader or a spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

Data Analysis

-

Initial Velocity Calculation: Plot the absorbance values against time. The initial velocity (v₀) of the reaction is the initial linear slope of this curve.

-

Enzyme Kinetics: To determine Km and Vmax, perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used to determine these parameters.[6]

-

Inhibition Analysis: To determine the type of inhibition and the Ki value, perform the assay with a fixed substrate concentration and varying inhibitor concentrations. Plot the initial velocities against the inhibitor concentrations. For competitive inhibition, the apparent Km will increase with increasing inhibitor concentration, while Vmax remains unchanged. For non-competitive inhibition, Vmax will decrease, and Km will remain unchanged. For mixed inhibition, both Vmax and Km will be affected.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which this compound is utilized, the following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.

Conclusion

This compound remains an indispensable tool in the study of serine proteases. A comprehensive understanding of its nomenclature is the first step towards leveraging the vast body of existing literature. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to design and execute robust and reproducible experiments. Furthermore, the visualization of its application in the context of cellular signaling pathways highlights its importance in elucidating fundamental biological processes and in the development of novel therapeutics targeting protease activity. As research continues to unravel the complex roles of proteases in health and disease, the utility of well-characterized substrates like this compound will undoubtedly continue to be of paramount importance.AAPF-pNA will undoubtedly continue to be of paramount importance.

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Biochemicals - CAT N°: 14993 [bertin-bioreagent.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of neutrophil cathepsin G by oxidized mucus proteinase inhibitor. Effect of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Untitled Document [ucl.ac.uk]

The Cornerstone of Protease Research: A Technical Guide to the p-Nitroanilide Release Mechanism from Chromogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

The study of proteolytic enzymes, or proteases, is fundamental to numerous areas of biological research and drug development, from understanding complex signaling cascades to identifying novel therapeutic inhibitors. A significant leap forward in this field came with the development of chromogenic substrates, which provided a simple and continuous method for monitoring enzyme activity. Among these, peptide substrates derivatized with p-nitroaniline (pNA) have become an indispensable tool. First introduced in the early 1970s, these synthetic molecules are designed to mimic the natural substrates of proteases. Enzymatic cleavage of the peptide bond releases the p-nitroaniline group, a chromophore that produces a distinct yellow color, allowing for direct and quantitative spectrophotometric measurement of enzyme kinetics.[1]

This technical guide provides an in-depth exploration of the discovery, development, synthesis, and application of p-nitroanilide peptide substrates, intended for researchers, scientists, and professionals in the field of drug development.

Core Principle: The Chromogenic Reaction

The utility of p-nitroanilide substrates lies in a straightforward enzymatic reaction. A specific peptide sequence, recognized by the target protease, is linked via an amide bond to p-nitroaniline. In its bound state, the substrate is colorless. Upon enzymatic hydrolysis of this amide bond, free p-nitroaniline (pNA) is released.[2] This liberated pNA has a distinct yellow color in solution and strongly absorbs light at a wavelength of 405 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the rate of enzymatic activity.[3] This allows for continuous and quantitative monitoring of the enzyme's kinetics.

Caption: Enzymatic cleavage of a peptide-pNA substrate.

Quantitative Data Presentation: A Comparative Look at Enzyme Kinetics

The specificity of a protease for a particular pNA substrate is reflected in its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). K_m is an indicator of the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), reflecting the affinity of the enzyme for the substrate. A lower K_m value generally indicates a higher affinity. The k_cat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency and substrate specificity.

Below are tables summarizing the kinetic parameters for various proteases with their respective p-nitroanilide substrates.

Table 1: Kinetic Parameters of Serine Proteases with pNA Substrates

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Thrombin (Human α) | Tos-Gly-Pro-Arg-pNA (Chromozym TH) | 4.18 | 127 | 3.04 x 10⁷ | [1] |

| D-Phe-Pip-Arg-pNA (S-2238) | 1.33 | 91.4 | 6.87 x 10⁷ | [1] | |

| Thrombin (Bovine α) | Tos-Gly-Pro-Arg-pNA (Chromozym TH) | 3.61 | 100 | 2.77 x 10⁷ | [1] |

| D-Phe-Pip-Arg-pNA (S-2238) | 1.50 | 98.0 | 6.53 x 10⁷ | [1] | |

| Trypsin (Bovine) | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 120 | - | - | [4] |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 100 | 98 | 9.8 x 10⁵ | [5] |

| Suc-Phe-pNA | 1000 | 0.04 | 40 | [5] | |

| Neutrophil Elastase (Human) | MeOSuc-Ala-Ala-Pro-Val-pNA | - | - | 1.2 x 10⁵ | [6] |

| Pancreatic Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | - | - | 2.7 x 10³ | [6] |

Table 2: Kinetic Parameters for Other Proteases with pNA Substrates

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Factor Xa (Human) | S-2222 | - | - | 1.5 nkat/µg | [7] |

| S-2765 | - | - | 4.4 µkat/µg | [7] |

Detailed Experimental Protocols

The following are generalized yet detailed protocols for performing enzyme kinetic assays using p-nitroanilide substrates. These should be adapted based on the specific enzyme and substrate being investigated.

Protocol 1: Standard Enzyme Kinetics Assay

This protocol is suitable for determining the Michaelis-Menten kinetics of a purified protease.

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for the target enzyme's optimal activity (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).[1] The pH of Tris buffers is temperature-dependent, decreasing by approximately 0.03 pH units per degree Celsius increase in temperature.[8]

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration in the assay should be determined empirically to ensure a linear rate of product formation over the desired time course.

-

Substrate Stock Solution: Dissolve the pNA-linked substrate in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).

-

p-Nitroaniline (pNA) Standard Curve: Prepare a series of known concentrations of free p-nitroaniline in the assay buffer (e.g., 0, 10, 25, 50, 100, 200 µM) to create a standard curve for converting absorbance values to molar concentrations.

2. Assay Procedure:

-

Add the appropriate volume of assay buffer to the wells of a 96-well microplate.

-

Add varying concentrations of the substrate to the wells.

-

To initiate the reaction, add a fixed amount of the enzyme solution to each well. The final volume in each well should be consistent (e.g., 200 µL).

-

Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in absorbance at 405 nm over time (e.g., every 30-60 seconds for 15-60 minutes).

3. Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.

-

Convert the rate of change in absorbance (ΔA/min) to the rate of reaction (moles/min) using the pNA standard curve and the Beer-Lambert law (A = εcl). The molar extinction coefficient for pNA is typically around 8,800 M⁻¹cm⁻¹.[5]

-

Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.

Protocol 2: Caspase Activity Assay in Cell Lysates

This protocol is designed to measure the activity of executioner caspases (e.g., caspase-3) in apoptotic cell lysates.

1. Reagent Preparation:

-

Cell Lysis Buffer: A buffer containing a non-ionic detergent (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).

-

Reaction Buffer: A buffer optimized for caspase activity (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 1 mM EDTA, 10% glycerol). DTT should be added fresh.

-

Caspase Substrate: A specific pNA-conjugated substrate for the target caspase (e.g., Ac-DEVD-pNA for caspase-3/7). Prepare a stock solution in DMSO (e.g., 10 mM).

2. Assay Procedure:

-

Induce apoptosis in your cell culture model using a known stimulus.

-

Harvest the cells and lyse them in ice-cold Cell Lysis Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the cell lysate.

-

In a 96-well plate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.

-

Add the Reaction Buffer to each well.

-

Initiate the reaction by adding the caspase substrate to a final concentration of 100-200 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

-

Subtract the absorbance of a blank (no lysate) from all readings.

-

The caspase activity can be expressed as the fold increase in absorbance compared to an untreated control.[9]

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental designs. The following are Graphviz representations of key concepts related to p-nitroanilide release.

Caption: A typical workflow for enzyme kinetic analysis.

Application in Complex Biological Systems: The Coagulation Cascade

p-Nitroanilide substrates have been instrumental in dissecting complex biological systems like the blood coagulation cascade. This pathway involves a series of serine proteases that activate each other, culminating in the formation of thrombin, which then converts fibrinogen to fibrin (B1330869) to form a blood clot. Substrates specific for key enzymes like Factor Xa and Thrombin allow for their precise measurement in plasma, which is critical for diagnosing clotting disorders and monitoring anticoagulant therapy.[1]

Caption: pNA substrates in the coagulation cascade.

Conclusion

The development of p-nitroanilide peptide substrates revolutionized the study of proteases by providing a simple, robust, and quantitative method for assessing enzymatic activity. From their initial discovery to the sophisticated synthetic methods developed to produce them, these chromogenic reporters have become a cornerstone of enzymology, clinical diagnostics, and high-throughput screening for drug discovery. Their continued use underscores the power of elegant chemical tools to unravel complex biological processes.

References

- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | Sigma-Aldrich [sigmaaldrich.com]

- 7. FACTOR Xa - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 8. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 9. abcam.com [abcam.com]

Solubility Profile of Suc-AAPF-pNA: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) in Dimethyl Sulfoxide (DMSO) and other pertinent organic solvents is crucial for its effective application in enzymatic assays. This guide provides a comprehensive overview of its solubility, detailed experimental protocols, and logical workflows for its use in research and drug development.

This compound is a widely utilized chromogenic substrate for measuring the activity of various proteases, including chymotrypsin, cathepsin G, and subtilisin.[1][2][3] Its enzymatic cleavage releases p-nitroaniline, a yellow chromophore that can be quantified spectrophotometrically, typically at 405-410 nm.[1][3] Accurate and reproducible enzymatic assays are contingent upon the complete solubilization of the substrate.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing researchers with essential information for preparing stock solutions and experimental buffers.

| Solvent | Solubility | Molar Concentration (Approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | 120 mg/mL[4] | 192.1 mM[4] | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[4] |

| 5 mg/mL[1] | 8.0 mM | ||

| N,N-Dimethylformamide (DMF) | 25 mg/mL[2] | 40.0 mM | Solution is described as clear and light yellow.[2] |

| 5 mg/mL[1] | 8.0 mM | ||

| Ethanol (B145695) | 120 mg/mL[4] | 192.1 mM | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] | 0.8 mM | Illustrates reduced solubility in aqueous/organic mixtures. |

| Water | Insoluble[4] | - | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[5] | ≥ 4.00 mM | A clear solution can be achieved.[5] |

Molecular Weight of this compound is approximately 624.65 g/mol .[3][4]

Experimental Protocols

To ensure accurate and reproducible results, it is imperative to follow standardized protocols for the preparation of this compound solutions and their use in enzymatic assays.

Preparation of Stock Solutions

A concentrated stock solution of this compound is typically prepared in an organic solvent, which is then diluted to the final working concentration in the assay buffer.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Vortex mixer

-

Sonicator (optional)

-

Microcentrifuge tubes or vials

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

-

Weigh the desired amount of this compound powder and transfer it to an appropriate tube or vial.

-

Add the calculated volume of DMSO or DMF to achieve the desired stock concentration (e.g., 20 mM).[6]

-

Vortex the solution vigorously to facilitate dissolution.

-

If the substrate does not fully dissolve, sonication can be employed to aid in solubilization.[5][7] Gentle warming may also be helpful, but care should be taken to avoid degradation of the peptide.[7]

-

Once fully dissolved, the stock solution can be stored at -20°C or -80°C.[6][8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

General Enzymatic Assay Protocol

The following is a generalized workflow for utilizing a this compound stock solution in a typical protease activity assay.

Materials:

-

This compound stock solution (e.g., 20 mM in DMSO)

-

Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl)

-

Enzyme solution

-

Control (buffer or inhibitor)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.

Procedure:

-

Dilute the this compound stock solution to the desired final concentration in the assay buffer. It is crucial to add the stock solution to the buffer with gentle mixing to prevent precipitation.[9]

-

Add the enzyme solution to the appropriate wells or cuvettes.

-

Add a control (e.g., buffer without enzyme or a known inhibitor) to separate wells.

-

Initiate the reaction by adding the diluted this compound substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 405-410 nm over time.

-

The rate of p-nitroaniline release, and thus the enzyme activity, is proportional to the rate of increase in absorbance.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes involved in working with this compound.

Caption: Workflow for preparing a this compound stock solution.

Caption: General workflow for an enzymatic assay using this compound.

Conclusion

A thorough understanding of the solubility of this compound is fundamental for its successful use in protease assays. DMSO and ethanol are excellent solvents for preparing highly concentrated stock solutions, which can then be diluted in aqueous buffers for the final assay. Researchers should be mindful of the potential for reduced solubility in mixed aqueous/organic solutions and always ensure complete dissolution of the substrate to obtain reliable and reproducible kinetic data. Following standardized protocols for solution preparation and enzymatic assays will further enhance the quality of experimental outcomes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. SUC-ALA-ALA-PRO-PHE-PNA | 70967-97-4 [chemicalbook.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]

An In-depth Technical Guide to the Proper Storage and Handling of Suc-AAPF-pNA Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling conditions for N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) powder, a widely used chromogenic substrate in enzymatic assays. Adherence to these guidelines is crucial for maintaining the integrity, stability, and performance of the compound in research and development applications.

Introduction to this compound

This compound is a synthetic peptide substrate designed to mimic the recognition sequence of specific serine proteases.[1] It is particularly sensitive to chymotrypsin-like enzymes, including chymotrypsin, human leukocyte cathepsin G, and subtilisin.[2][3][4] The enzymatic cleavage of the peptide bond between phenylalanine and the p-nitroanilide (pNA) group releases the chromogenic p-nitroaniline, which is yellow and can be quantified spectrophotometrically at wavelengths between 405 and 410 nm.[2][3][5] This property makes this compound an invaluable tool for studying enzyme kinetics, screening for inhibitors, and measuring proteolytic activity.[2][3]

Recommended Storage Conditions

The long-term stability of this compound powder is highly dependent on proper storage conditions. Exposure to moisture, light, and fluctuating temperatures can lead to degradation and compromise experimental results.

2.1. Temperature and Humidity

For optimal stability, this compound powder should be stored in a desiccated environment at low temperatures.[1][6] The consensus from various suppliers is to store the lyophilized powder at -20°C for both short-term and long-term storage.[2][3][7][8] Some sources suggest that storage at -80°C is also acceptable and may be preferable for very long-term storage.[5][7] It is critical to protect the powder from moisture.[5][8] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation.[9]

2.2. Light Sensitivity

This compound should be protected from light.[5] Storing the vial in a dark container or a light-blocking box will minimize photodegradation.

2.3. Inert Atmosphere

While not always explicitly stated for this compound, for peptides in general, replacing the air in the vial with an inert gas like nitrogen or argon can further enhance stability, especially for compounds prone to oxidation.[5][9]

Data Presentation: Storage Stability of this compound

| Form | Storage Temperature | Duration | Stability Notes | Citations |

| Powder | -20°C | 3 years | Store desiccated. | [6][7] |

| Powder | -20°C | ≥ 4 years | --- | [2] |

| Powder | -20°C | 1 year | Sealed storage, away from moisture and light, under nitrogen. | [5] |

| Powder | -80°C | 2 years | Sealed storage, away from moisture and light, under nitrogen. | [5] |

| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [5][7] |

| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [7] |

| Stock Solution in DMSO | -80°C | 6 months | Sealed storage, away from moisture and light, under nitrogen. | [5] |

| Aqueous Solution | 4°C | ~1 day | Spontaneous hydrolysis of ~0.1% per day observed. Prepare fresh. | [6] |

Handling and Safety Precautions

Standard laboratory safety practices should be followed when handling this compound powder.

3.1. Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A standard lab coat should be worn.

3.2. Engineering Controls

-

Work in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.

3.3. Dissolution and Preparation of Stock Solutions

This compound is soluble in several organic solvents, with dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) being the most common choices for preparing concentrated stock solutions.[6][7]

-

DMSO: Soluble up to 120 mg/mL.[7] It is recommended to use fresh, moisture-free DMSO.[7]

-

DMF: Soluble at 25 mg/mL.[6]

-

Aqueous Solutions: The substrate has limited solubility in water (4 mg/mL).[6] Aqueous solutions are not stable and should be prepared immediately before use.[6][8] A 1 mM solution in Tris-HCl buffer at pH 8.0 was found to spontaneously hydrolyze at a rate of about 0.1% per day at 4°C.[6]

3.4. Stability in Solution

Solutions of this compound are significantly less stable than the lyophilized powder.[8] It is best practice to prepare stock solutions, aliquot them into single-use volumes, and store them frozen.[7][8][10] Repeated freeze-thaw cycles should be avoided.[7][9]

Experimental Protocols: Preparation of a Stock Solution

This protocol describes a general method for preparing a stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Allow the vial of this compound powder to warm to room temperature before opening.

-

Weigh the desired amount of powder in a fume hood.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).[10]

-

Vortex briefly until the powder is completely dissolved. The solution should be clear and light yellow.[6]

-

Aliquot the stock solution into single-use microcentrifuge tubes.

Visualizations

Logical Workflow for Handling this compound

Caption: Workflow for proper handling of this compound.

Decision Tree for this compound Storage

Caption: Storage decisions for this compound.

References

- 1. Buy N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (EVT-334774) | 70967-97-4 [evitachem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Stability and Handling of Suc-AAPF-pNA Stock Solutions: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals on the Shelf Life and Stability of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) Stock Solutions.

Introduction

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (this compound) is a widely utilized chromogenic substrate for assaying the activity of various serine proteases, including chymotrypsin, cathepsin G, and subtilisin.[1] The enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue releases the yellow chromophore, p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405-410 nm.[2][3] The accuracy and reproducibility of kinetic assays employing this substrate are critically dependent on the integrity and stability of the this compound stock solutions. This guide provides a comprehensive overview of the factors influencing the shelf life and stability of these solutions, supported by experimental protocols and data presented for easy reference.

Data on Shelf Life and Stability

The stability of this compound is contingent upon its physical state (solid vs. solution), the choice of solvent, and the storage conditions (temperature and light exposure).

Solid Form

In its solid, lyophilized form, this compound is highly stable. When stored desiccated and protected from light, its shelf life is considerable.

| Storage Condition | Shelf Life | Source |

| -20°C, desiccated | ≥ 4 years | [2] |

| -20°C, powder | 3 years | [4] |

| -0°C, desiccated | 3 years | [1][5] |

Stock Solutions

The preparation of stock solutions is a common practice for convenience in experimental workflows. However, the stability of this compound in solution is more limited and highly dependent on the solvent and storage temperature. Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the most common solvents for preparing concentrated stock solutions due to the substrate's high solubility.[1][2][4]

| Solvent | Concentration | Storage Temperature | Shelf Life & Stability Notes | Source |

| DMSO | 120 mg/mL (192.1 mM) | -80°C | 1 year | [4] |

| DMSO | 120 mg/mL (192.1 mM) | -20°C | 1 month | [4] |

| DMSO | 100 mg/mL (160.09 mM) | -80°C | 6 months (sealed, away from light, under nitrogen) | [6] |

| DMSO | 100 mg/mL (160.09 mM) | -20°C | 1 month (sealed, away from light, under nitrogen) | [6] |

| DMSO | 20 mM | 4°C | Stored as a stock solution for dilution in assay buffer. | [1] |

| DMF | 25 mg/mL | Not specified | Produces a clear, light yellow solution. | [1] |

| 0.2 M Tris-HCl, pH 8.0 | 1 mM | 4°C | Spontaneously hydrolyzes at a rate of about 0.1% per day. | [1] |

| Distilled Water | 4 mg/mL | Not specified | Recommended to prepare fresh before use. | [1] |

Note: For optimal stability in DMSO, it is crucial to use a fresh, anhydrous grade of the solvent, as absorbed moisture can reduce the solubility and stability of the substrate.[4] Repeated freeze-thaw cycles should be avoided by aliquoting stock solutions.[4][6]

Experimental Protocols

To ensure the reliability of experimental results, the stability of this compound stock solutions can be periodically verified. A common method is to perform a standard enzyme kinetic assay and compare the results with those obtained using a freshly prepared substrate solution.

Protocol: Stability Assessment of this compound Stock Solution using Chymotrypsin

1. Objective: To determine the relative activity of a stored this compound stock solution compared to a freshly prepared one.

2. Materials:

- Stored this compound stock solution (e.g., 20 mM in DMSO)

- Freshly prepared this compound stock solution (e.g., 20 mM in DMSO)

- α-Chymotrypsin (e.g., from bovine pancreas)

- Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO. (Alternatively, 80 mM Tris-HCl, pH 7.8 can be used).

- Spectrophotometer capable of measuring absorbance at 410 nm.

- Thermostatted cuvette holder.

3. Procedure:

- Prepare Working Substrate Solutions:

- Dilute an aliquot of the stored this compound stock solution with the assay buffer to a final concentration of 1 mM.

- Dilute an aliquot of the freshly prepared this compound stock solution with the assay buffer to a final concentration of 1 mM.

- Prepare Enzyme Solution:

- Prepare a working solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration that will yield a linear rate of substrate hydrolysis.[7]

- Enzymatic Assay:

- Set the spectrophotometer to 410 nm and equilibrate the cuvette holder to 25°C or 37°C.[8]

- To a cuvette, add the appropriate volume of the working substrate solution (e.g., 1.8 mL).

- Allow the substrate solution to equilibrate to the assay temperature for 3-5 minutes.

- Initiate the reaction by adding a small volume of the enzyme solution (e.g., 25 µL).

- Immediately mix by inversion and start monitoring the increase in absorbance at 410 nm for a set period (e.g., 5 minutes).

- Data Analysis:

- Calculate the initial rate of reaction (ΔA410/min) from the linear portion of the absorbance versus time plot for both the stored and fresh substrate solutions.

- The stability of the stored solution can be expressed as a percentage of the activity obtained with the fresh solution:

- Relative Activity (%) = (Rate_stored / Rate_fresh) * 100

Visualizations

Enzymatic Cleavage of this compound

The following diagram illustrates the enzymatic reaction where a protease, such as chymotrypsin, cleaves this compound, releasing the chromogenic product p-nitroaniline.

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps involved in assessing the stability of a this compound stock solution.

Caption: Workflow for assessing this compound stock solution stability.

Conclusion

The stability of this compound stock solutions is paramount for generating reliable and reproducible data in protease activity assays. While the solid form of the substrate is stable for several years under appropriate conditions, solutions require more careful handling. DMSO is the recommended solvent for high-concentration stock solutions, which should be stored in aliquots at -80°C for long-term stability of up to a year. For aqueous buffers, it is advisable to prepare solutions fresh before use to avoid degradation due to spontaneous hydrolysis. Regular stability checks, as outlined in the provided protocol, are recommended to ensure the integrity of stored stock solutions, particularly for long-term studies or when troubleshooting assay variability.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Enzo Life Sciences this compound (25mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Buy N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (EVT-334774) | 70967-97-4 [evitachem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. promega.com [promega.com]

- 8. coachrom.com [coachrom.com]

Methodological & Application

Application Notes and Protocols for Cathepsin G Activity Measurement with Suc-AAPF-pNA Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G (CTSG) is a serine protease predominantly found in the azurophilic granules of neutrophils.[1][2] It plays a crucial role in both innate and adaptive immunity, participating in processes such as the degradation of engulfed pathogens, tissue remodeling at inflammatory sites, and antigen presentation.[1][3][4] Dysregulation of Cathepsin G activity has been implicated in various inflammatory and autoimmune diseases.[3][5] Therefore, the accurate measurement of its enzymatic activity is vital for research and drug development.

This document provides detailed protocols and application notes for measuring Cathepsin G activity using the chromogenic substrate Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Cleavage of this substrate by Cathepsin G releases p-nitroanilide (pNA), a yellow-colored product that can be quantified spectrophotometrically at 405-410 nm.[6]

Principle of the Assay

The chromogenic substrate this compound is a colorless compound that mimics the natural substrates of chymotrypsin-like serine proteases.[7] In the presence of active Cathepsin G, the enzyme cleaves the peptide bond C-terminal to the phenylalanine residue, releasing the chromophore p-nitroanilide (pNA).[8] The rate of pNA formation, measured by the increase in absorbance at 405-410 nm, is directly proportional to the Cathepsin G activity in the sample.[7]

Data Presentation

Table 1: Kinetic Parameters of this compound with Various Proteases

| Enzyme | Michaelis Constant (Km) | Notes |

| Cathepsin G | 1.7 mM [6][8][9] | The primary target enzyme for this substrate in neutrophil lysates. |

| Chymotrypsin | 60 µM[6][9] | High affinity; potential for cross-reactivity should be considered. |

| Chymase | 4 mM[6][9] | Lower affinity compared to Cathepsin G. |

| Subtilisins | Not specified | Cleaves the substrate.[6][9] |

| Cyclophilin | Not specified | Cleaves the substrate.[6][9] |

| Neutrophil Elastase | Does not cleave[6] | Ensures specificity of the assay for Cathepsin G in the context of neutrophil-derived proteases. |

Signaling & Experimental Workflow Diagrams

References

- 1. Cathepsin G - Wikipedia [en.wikipedia.org]

- 2. Cathepsin G Activity Assay (PTAK-017) - Creative Biogene [creative-biogene.com]

- 3. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 4. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sapphire Bioscience [sapphirebioscience.com]

Application Notes and Protocols for Inhibitor Screening using Suc-AAPF-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for conducting an inhibitor screening assay using the chromogenic substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide (Suc-AAPF-pNA). This substrate is particularly effective for assaying serine proteases with chymotrypsin-like activity, such as α-chymotrypsin, cathepsin G, and subtilisin.[1][2] The assay is based on the enzymatic cleavage of the peptide backbone at the C-terminal side of the phenylalanine residue, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, is directly proportional to the enzyme's activity.[2] This application note will focus on the use of this assay to screen for inhibitors of α-chymotrypsin, a key digestive enzyme.[3][4]

Principle of the Assay

The fundamental principle of this assay is a colorimetric measurement of enzymatic activity. The enzyme, in this case, α-chymotrypsin, catalyzes the hydrolysis of the amide bond in this compound, releasing p-nitroaniline. Released pNA has a distinct yellow color and exhibits strong absorbance at 405-410 nm. In the presence of an inhibitor, the enzymatic activity of α-chymotrypsin is reduced, leading to a decreased rate of pNA release and, consequently, a lower absorbance reading. By comparing the enzyme's activity in the presence and absence of a potential inhibitor, one can quantify the inhibitory potency of the compound.

Signaling Pathway and Biological Relevance

α-Chymotrypsin is a serine protease that plays a crucial role in the digestion of proteins in the small intestine.[3][4] It is secreted by the pancreas as an inactive zymogen, chymotrypsinogen, and is activated by trypsin in the duodenum.[4][5] Once active, chymotrypsin (B1334515) cleaves peptide bonds on the carboxyl side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[4] The breakdown of dietary proteins into smaller peptides and amino acids is essential for nutrient absorption. Therefore, screening for inhibitors of chymotrypsin can be relevant for studying digestive processes and for the development of therapeutic agents targeting proteases.

Figure 1: Role of chymotrypsin in the protein digestion pathway.

Materials and Reagents

Equipment

-

Microplate reader capable of measuring absorbance at 405-410 nm

-

96-well flat-bottom microplates

-

Single and multichannel pipettes

-

Incubator set to 25°C or 37°C

-

Vortex mixer

Reagents

-

α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

-

This compound (e.g., Cayman Chemical 14993)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Calcium Chloride (CaCl₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compounds (potential inhibitors)

-

Known chymotrypsin inhibitor (e.g., Aprotinin) for positive control

Experimental Protocols

Reagent Preparation

Table 1: Reagent Preparation

| Reagent | Preparation Instructions | Storage |

| Assay Buffer | 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0. | 4°C |

| α-Chymotrypsin Stock Solution | Prepare a 1 mg/mL stock solution in 1 mM HCl. For the working solution, dilute the stock to the desired final concentration (e.g., 10 µg/mL) in Assay Buffer. | Store stock at -20°C. Prepare working solution fresh. |

| This compound Stock Solution | Dissolve this compound in DMSO to a final concentration of 20 mM. | -20°C, protected from light. |

| Test Compound Stock Solutions | Dissolve test compounds in DMSO to a desired stock concentration (e.g., 10 mM). | -20°C |

| Positive Inhibitor Control | Prepare a stock solution of a known inhibitor (e.g., Aprotinin) in an appropriate solvent. | As per manufacturer's instructions. |

Inhibitor Screening Workflow

Figure 2: General workflow for the chymotrypsin inhibitor screening assay.

Assay Protocol (96-well plate format)

-

Prepare the Plate Layout: Designate wells for blanks (no enzyme), negative controls (enzyme + vehicle), positive controls (enzyme + known inhibitor), and test compounds at various concentrations.

-

Dispense Reagents:

-

Add Assay Buffer to all wells.

-

Add the appropriate volume of test compound dilutions, vehicle (DMSO), or positive inhibitor control to the designated wells. The final concentration of DMSO should be kept constant across all wells and should not exceed 1-2% to avoid affecting enzyme activity.

-

Add the α-chymotrypsin working solution to all wells except the blank wells.

-